molecular formula C21H12Cl2N2OS3 B4674077 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine

2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine

Cat. No. B4674077
M. Wt: 475.4 g/mol
InChI Key: XJMDMYCJJZGOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine, also known as CTAP, is a phenothiazine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of neuroscience, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders.

Mechanism of Action

2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine to the receptor. This results in a decrease in dopamine signaling in the mesolimbic pathway, which is thought to be responsible for the anti-addictive effects of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine. Additionally, 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have an inverse agonist effect at the dopamine D2 receptor, which may also contribute to its anti-addictive properties.
Biochemical and Physiological Effects:
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have anti-addictive effects in animal models of addiction, particularly in cocaine and methamphetamine addiction. It has also been found to reduce drug-seeking behavior and relapse in these models. 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been shown to have minimal side effects and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its anti-addictive properties. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine in scientific research. One potential application is in the study of other neurological disorders that involve dysfunction of the mesolimbic pathway, such as depression and schizophrenia. Additionally, 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine may have potential as a therapeutic agent for addiction treatment in humans. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine.

Scientific Research Applications

2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been used in various scientific research applications, particularly in the study of dopamine receptors. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior and addiction. 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in the processing of reward and motivation, and dysfunction of this pathway has been linked to addiction and other neurological disorders.

properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-chlorophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2OS3/c22-12-5-7-17-14(9-12)24-21(29-17)27-11-20(26)25-15-3-1-2-4-18(15)28-19-8-6-13(23)10-16(19)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMDMYCJJZGOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-chloro-10H-phenothiazin-10-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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